molecular formula C72H128O48 B1202301 3-Hydroxypropyl-gamma-Cyclodextrin CAS No. 116502-52-4

3-Hydroxypropyl-gamma-Cyclodextrin

Cat. No.: B1202301
CAS No.: 116502-52-4
M. Wt: 1761.8 g/mol
InChI Key: JVFGXECLSQXABC-UHFFFAOYSA-N
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Description

3-Hydroxypropyl-gamma-Cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4 glycosidic bonds. They have a hydrophobic cavity and a hydrophilic exterior, which allows them to form inclusion complexes with various molecules. This compound is particularly notable for its ability to enhance the solubility and stability of hydrophobic compounds, making it valuable in pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypropyl-gamma-Cyclodextrin involves the etherification of gamma-cyclodextrin with propylene oxide. The reaction typically occurs in an alkaline medium, where gamma-cyclodextrin is dissolved in water or a suitable solvent, and propylene oxide is added gradually. The reaction is carried out at elevated temperatures to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and maintain precise control over reaction conditions. Post-reaction, the product undergoes purification steps to remove unreacted materials and by-products, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl-gamma-Cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can include esterification, etherification, and acylation. The compound can also participate in host-guest interactions, forming inclusion complexes with various molecules .

Common Reagents and Conditions:

    Esterification: Reagents such as acetic anhydride or acid chlorides in the presence of a base.

    Etherification: Propylene oxide or other epoxides under alkaline conditions.

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

Major Products: The major products of these reactions are modified cyclodextrins with enhanced solubility and stability properties. For example, esterification with acetic anhydride yields acetylated derivatives, while etherification with propylene oxide produces hydroxypropyl derivatives .

Scientific Research Applications

3-Hydroxypropyl-gamma-Cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Hydroxypropyl-gamma-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The release of the guest molecules can be triggered by changes in environmental conditions such as pH, temperature, or the presence of specific enzymes .

Comparison with Similar Compounds

Uniqueness of 3-Hydroxypropyl-gamma-Cyclodextrin: this compound stands out due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of molecules. Its larger cavity size compared to alpha- and beta-cyclodextrins allows it to encapsulate bulkier molecules, making it particularly useful in pharmaceutical and industrial applications .

Properties

IUPAC Name

5,10,15,20,25,30,35,40-octakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H128O48/c1-25(73)9-97-17-33-57-41(81)49(89)65(105-33)114-58-34(18-98-10-26(2)74)107-67(51(91)43(58)83)116-60-36(20-100-12-28(4)76)109-69(53(93)45(60)85)118-62-38(22-102-14-30(6)78)111-71(55(95)47(62)87)120-64-40(24-104-16-32(8)80)112-72(56(96)48(64)88)119-63-39(23-103-15-31(7)79)110-70(54(94)46(63)86)117-61-37(21-101-13-29(5)77)108-68(52(92)44(61)84)115-59-35(19-99-11-27(3)75)106-66(113-57)50(90)42(59)82/h25-96H,9-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGXECLSQXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H128O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116502-52-4
Record name gamma-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octakis(2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116502524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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